N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
説明
N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-2,4-dione core linked to a 4-bromobenzyl group via a propanamide bridge.
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c17-11-3-1-10(2-4-11)9-18-13(21)5-7-20-15(22)14-12(6-8-24-14)19-16(20)23/h1-4,6,8H,5,7,9H2,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDPIYZIOKRGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCN2C(=O)C3=C(C=CS3)NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide (CAS Number: 1031619-36-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : 408.3 g/mol
- CAS Number : 1031619-36-9
Research indicates that N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide exhibits multiple mechanisms of action:
- Topoisomerase Inhibition : The compound has been identified as a dual inhibitor of topoisomerases I and II, which are crucial for DNA replication and transcription. This inhibition leads to the induction of apoptosis in cancer cells by disrupting their ability to replicate DNA effectively .
- Anti-inflammatory Activity : It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways, while sparing COX-1, which is important for protecting the gastric mucosa. This selective inhibition suggests potential for treating inflammatory diseases without the common side effects associated with non-selective NSAIDs .
Anticancer Activity
The compound has demonstrated promising anticancer properties across various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), FaDu (head and neck cancer), A549 (lung cancer).
- Efficacy : In vitro studies revealed that N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide exhibited significant antiproliferative activity. For instance:
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | Inhibition at 10 μM (%) | Mechanism of Action |
|---|---|---|
| MCF-7 | Varies | Topoisomerase inhibition |
| MDA-MB-231 | Varies | Topoisomerase inhibition |
| FaDu | 83.52 | Apoptosis induction |
| A549 | Varies | Topoisomerase inhibition |
Case Studies
A recent study evaluated a series of compounds similar to N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide for their anticancer properties. Among these compounds, those with the thienopyrimidine scaffold showed enhanced activity against various cancer types due to their structural versatility and ability to interact with key biological targets such as topoisomerases .
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The thieno[3,2-d]pyrimidin-2,4-dione scaffold is shared with several bioactive analogs. For example:
- Benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivatives (e.g., compounds 1–11 in ) replace the thiophene ring with a benzothiophene system and incorporate sulfonamide groups. These modifications enhance COX-2 and iNOS inhibition, critical in anti-inflammatory activity .
- 4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine () lacks the thieno-fused system but retains brominated aromaticity, emphasizing the role of bromine in modulating electronic and steric properties .
Substituent Variations
Table 1: Key Substituent Comparisons
Key Observations:
- The 4-bromobenzyl group in the target compound may enhance membrane permeability compared to the 4-propoxybenzyl analog (), owing to bromine’s higher hydrophobicity.
- Sulfonamide-containing analogs () exhibit explicit anti-inflammatory activity, suggesting that replacing the propanamide bridge with sulfonamide could modulate target selectivity .
Physicochemical Data
- Melting Points : Pyrimidine derivatives in exhibit melting points between 160–250°C, suggesting the target compound may fall within this range .
- Spectroscopic Data : IR and NMR spectra for analogous compounds () confirm the presence of carbonyl (1670–1700 cm⁻¹) and aromatic C-Br (550–600 cm⁻¹) stretches, which would be critical for characterizing the target compound .
Q & A
Q. What are the critical synthetic parameters for optimizing the yield and purity of this compound?
The synthesis involves multi-step reactions, often starting with condensation of the thienopyrimidinone core with a bromobenzyl precursor, followed by propanamide coupling. Key parameters include:
- Temperature : Maintain 70–80°C during cyclization to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : Use coupling agents like EDC·HCl or HOBt for amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures ≥95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for bromobenzyl) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 462.2) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings) .
- Purity assessment : HPLC with C18 columns (acetonitrile/water gradient) detects impurities (<0.5%) .
Q. How is the compound initially screened for biological activity?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values reported .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?
Q. How are synthetic impurities identified and mitigated during scale-up?
- Common impurities :
- Unreacted intermediates : Detect via HPLC retention time shifts .
- Oxidation byproducts : Use LC-MS to identify quinone derivatives (e.g., m/z +16 Da) .
- Mitigation :
- Optimize inert atmosphere (N) during amide coupling .
- Add antioxidants (e.g., BHT) to reaction mixtures .
Q. What mechanistic insights can be gained from crystallographic data?
- Hydrogen bonding : O–H···N and N–H···O interactions stabilize the thienopyrimidinone core .
- π-π stacking : Aromatic rings (bromobenzyl and pyrimidine) align at 3.7–3.8 Å distances, critical for target binding .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
